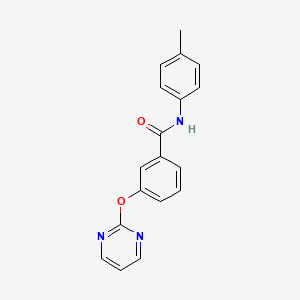

![molecular formula C16H14ClNO2S B5570356 N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals known as acetamides, which are characterized by an acetyl group attached to a nitrogen atom. Acetamides have diverse applications in chemistry and pharmacology due to their varied biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves reactions under specific conditions to introduce the desired functional groups into the molecule. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide showcases a reaction involving 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamides is crucial for their chemical behavior. Studies on similar compounds have revealed that molecules can exhibit different conformations and intermolecular interactions. For example, the crystal structure of some acetamides demonstrates hydrogen bonding and π-interactions, contributing to their stability and reactivity (B. Gowda et al., 2007).

Chemical Reactions and Properties

Acetamides participate in various chemical reactions, reflecting their versatile chemical properties. Their reactivity can be attributed to the presence of the acetamide group, which can undergo nucleophilic substitution reactions, hydrolysis, and more. The synthesis processes often involve reactions that yield acetamide derivatives with significant biological activities (K. Ramalingam et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activity

- Several derivatives, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and others, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).

- Another study synthesized novel thiazolidinone and acetidinone derivatives, which were screened for antimicrobial activity against various micro-organisms (Mistry, Desai, & Intwala, 2009).

Anti-Inflammatory and Analgesic Activities

- Research on 2-(substituted phenoxy) Acetamide Derivatives revealed potential as anticancer, anti-inflammatory, and analgesic agents. Among the compounds tested, one specifically exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Pharmacokinetics and Drug Metabolism

- A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes found important insights into their metabolic activation pathway, which might be relevant for similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Photocatalytic Oxidation

- Research investigating photocatalytic oxidation of 2,4-dichlorophenol by CdS in the presence and absence of thioacetamide offered insights into the photocatalytic oxidation pathways, which could be relevant for similar compounds (Tang & Huang, 1995).

Antiviral Effects

- A novel anilidoquinoline derivative related to N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-phenacylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2S/c17-13-8-4-5-9-14(13)18-16(20)11-21-10-15(19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZVVLBNAWTVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

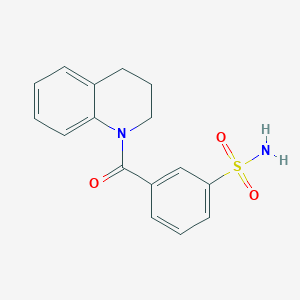

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

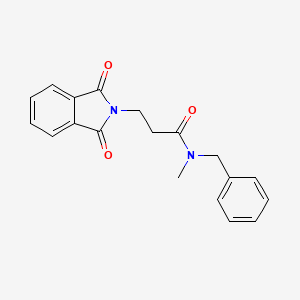

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

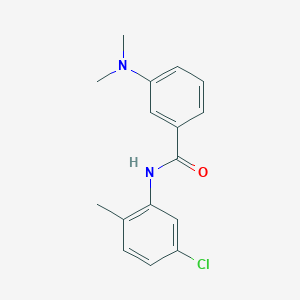

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)